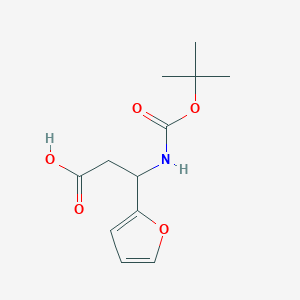
Argon38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon-38 is one of the isotopes of the noble gas argon, which is represented by the symbol Ar and has an atomic number of 18. Argon-38 is a stable isotope with a mass number of 38, consisting of 18 protons and 20 neutrons. It is one of the three naturally occurring isotopes of argon, the others being argon-36 and argon-40 . Argon-38 is not radioactive and is found in trace amounts in the Earth’s atmosphere.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Argon-38 can be produced through the irradiation of argon gas with protons. This process involves bombarding argon-40 with high-energy protons, resulting in the emission of neutrons and the formation of argon-38 . The reaction can be represented as:
40Ar(p,3n)38K→38Ar
Industrial Production Methods: Argon-38 is typically obtained as a by-product during the industrial production of argon through the fractional distillation of liquid air. In this process, air is cooled to very low temperatures, causing the different components to liquefy at different points. Argon is separated from other gases like nitrogen and oxygen, and argon-38 is isolated along with other isotopes of argon .
Analyse Chemischer Reaktionen
Argon-38, like other noble gases, is chemically inert and does not readily undergo chemical reactions under normal conditions. under extreme conditions, such as in the presence of high-energy particles or plasma, argon-38 can participate in certain reactions. These reactions are typically limited to physical interactions rather than chemical transformations .
Types of Reactions:
Ionization: Argon-38 can be ionized to form argon ions (Ar⁺) when subjected to high-energy radiation or electrical discharge.
Excitation: Argon-38 can be excited to higher energy states, leading to the emission of light when it returns to its ground state.
Common Reagents and Conditions:
High-energy radiation: Used to ionize or excite argon-38.
Electrical discharge: Used in plasma applications to ionize argon-38.
Major Products Formed:
Argon ions (Ar⁺): Formed through ionization.
Excited argon atoms: Formed through excitation, which emit light upon returning to the ground state.
Wissenschaftliche Forschungsanwendungen
Argon-38 has several applications in scientific research due to its unique properties:
Chemistry:
Tracer studies: Argon-38 is used as a tracer in studies involving gas flow and diffusion due to its inert nature and stable isotopic composition.
Biology and Medicine:
Medical imaging: Argon-38 can be used in certain types of medical imaging techniques, such as positron emission tomography (PET), to study physiological processes.
Industry:
Wirkmechanismus
As a noble gas, argon-38 does not have a specific mechanism of action in the traditional sense, as it does not chemically interact with other substances under normal conditions. its inert nature makes it useful in applications where a non-reactive environment is required. In medical imaging, argon-38 can be used as a tracer to visualize physiological processes without interfering with the body’s chemistry .
Vergleich Mit ähnlichen Verbindungen
Argon-36: Another stable isotope of argon with a mass number of 36. It is also chemically inert and found in trace amounts in the atmosphere.
Argon-40: The most abundant isotope of argon, making up about 99.6% of natural argon. It is also stable and chemically inert.
Neon-20: A stable isotope of neon, another noble gas, with a mass number of 20. It shares similar inert properties with argon-38.
Krypton-84: A stable isotope of krypton, another noble gas, with a mass number of 84.
Uniqueness of Argon-38: Argon-38 is unique due to its specific isotopic mass and its use in specialized applications such as tracer studies and medical imaging. Its stable nature and inert properties make it valuable in scientific research and industrial processes where reactivity needs to be minimized .
Eigenschaften
CAS-Nummer |
13994-72-4 |
|---|---|
Molekularformel |
Cl3H2OOs |
Molekulargewicht |
0 |
Synonyme |
Argon38 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



